molecular formula C7H15NO2 B13632559 Propan-2-yl 2-aminobutanoate

Propan-2-yl 2-aminobutanoate

Cat. No.: B13632559
M. Wt: 145.20 g/mol
InChI Key: ZJIVVFUSMATLTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-aminobutanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 2-aminobutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-aminobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield isopropanol and 2-aminobutanoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Hydrolysis: Isopropanol and 2-aminobutanoic acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-aminobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-aminobutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed to release the active 2-aminobutanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-aminopropanoate: Similar structure but with a different alkyl chain length.

    Propan-2-yl 2-aminopentanoate: Another similar compound with a longer alkyl chain.

Uniqueness

Propan-2-yl 2-aminobutanoate is unique due to its specific alkyl chain length and the presence of both an ester and an amino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

propan-2-yl 2-aminobutanoate

InChI

InChI=1S/C7H15NO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4,8H2,1-3H3

InChI Key

ZJIVVFUSMATLTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)C)N

Origin of Product

United States

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